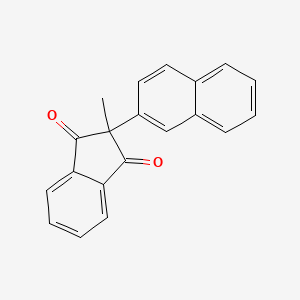![molecular formula C16H22N4OS B6107046 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6107046.png)
4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine.
Uniqueness
What sets 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-2-(3-methylbutylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-11(2)7-9-18-16-20-12(3)14(22-16)15(21)19-10-13-6-4-5-8-17-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVKBCLNNJOBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC(C)C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B6106969.png)

![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(2-FLUOROBENZOYL)THIOUREA](/img/structure/B6106991.png)
![3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B6106994.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6106997.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylacrylamide](/img/structure/B6107002.png)
![2-[4-(4-methoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6107005.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6107011.png)
![4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B6107012.png)
![3-(2-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6107017.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107021.png)
![METHYL (5Z)-2-METHYL-4-OXO-5-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6107038.png)
![N-(2-furylmethyl)-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6107062.png)
